molecular formula C25H29N3O3 B11307430 N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11307430
M. Wt: 419.5 g/mol
InChI Key: AEJFEBYBHIQQJV-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a variety of functional groups, including a furan ring, a pyrrolidine ring, a tetrahydronaphthalene moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the furan and pyrrolidine intermediates, followed by their coupling with the tetrahydronaphthalene and oxazole moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce oxazolidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide: shares similarities with other compounds containing furan, pyrrolidine, and oxazole rings.

    Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.

    Furan derivatives: Used in various chemical and pharmaceutical applications.

    Oxazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique biological activities and chemical reactivity not found in simpler analogs.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H29N3O3/c1-17-8-11-23(30-17)22(28-12-4-5-13-28)16-26-25(29)21-15-24(31-27-21)20-10-9-18-6-2-3-7-19(18)14-20/h8-11,14-15,22H,2-7,12-13,16H2,1H3,(H,26,29)

InChI Key

AEJFEBYBHIQQJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3)N5CCCC5

Origin of Product

United States

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